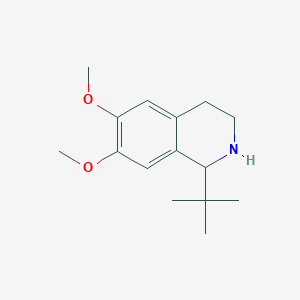
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (TDIQ) is a synthetic compound that belongs to the isoquinoline family. It is a highly versatile molecule that has been used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its biological effects by interacting with various cellular targets. It has been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase, which are involved in the regulation of cell growth and proliferation. 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the activity of various signaling pathways. 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to modulate the release of various neurotransmitters and hormones, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments. It is a highly versatile molecule that can be easily synthesized and modified to suit specific research needs. 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have a high degree of selectivity and potency, which makes it an attractive candidate for drug development. However, 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several potential future directions for scientific research. It can be used in the development of new drugs for the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can also be used in the study of various biological processes, such as cell signaling and neurotransmitter regulation. Additionally, 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be modified to improve its pharmacological properties, such as solubility and bioavailability.
Conclusion:
In conclusion, 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a highly versatile molecule that has been extensively used in scientific research. It has been shown to have various biological effects and potential therapeutic applications. 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments, but also has some limitations. Future research on 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can lead to the development of new drugs and a better understanding of various biological processes.
Synthesemethoden
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine. In this reaction, 1,2,3,4-tetrahydroisoquinoline is reacted with tert-butylglyoxylate and methanol in the presence of a Lewis acid catalyst to yield 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively used in scientific research due to its unique chemical structure and properties. It has been used as a ligand in the development of new drugs and in the study of various biological processes. 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have anticancer, antiviral, and antimicrobial properties. It has also been used in the development of new drugs for the treatment of Parkinson's disease and Alzheimer's disease.
Eigenschaften
Produktname |
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
1-tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)14-11-9-13(18-5)12(17-4)8-10(11)6-7-16-14/h8-9,14,16H,6-7H2,1-5H3 |
InChI-Schlüssel |
FOAHVIKIRZCFDA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1C2=CC(=C(C=C2CCN1)OC)OC |
Kanonische SMILES |
CC(C)(C)C1C2=CC(=C(C=C2CCN1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)

![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)







![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)

